Propargyl-PEG13-bromide
Overview
Description
Propargyl-PEG13-bromide is a polyethylene glycol (PEG) derivative containing a propargyl group and a bromide group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The bromide group is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Propargyl-PEG13-bromide and Propargyl-PEG12-bromide are PEG-based PROTAC linkers . They are used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
These compounds contain a propargyl group that can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage . The bromide (Br) in these compounds is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The propargyl group in these compounds plays a crucial role in organic synthesis by offering a handle for further synthetic transformations . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play this role .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in these compounds increases their solubility in aqueous media , which could potentially impact their bioavailability.
Result of Action
The primary result of the action of these compounds is the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
The action of these compounds can be influenced by various environmental factors. For instance, the reaction of the propargyl group with azide-bearing compounds is catalyzed by copper . Therefore, the presence and concentration of copper in the environment can influence the efficacy of this reaction. Additionally, the stability of these compounds can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG13-bromide can be synthesized through a multi-step process involving the reaction of propargyl alcohol with polyethylene glycol and subsequent bromination. The general synthetic route involves the following steps:
Propargylation: Propargyl alcohol is reacted with polyethylene glycol in the presence of a base such as potassium hydroxide to form propargyl-PEG.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the propargylation and bromination steps .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG13-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted PEG derivatives, such as PEG-amine, PEG-thiol, and PEG-alcohol.
Click Chemistry: The major product is the triazole-linked PEG derivative.
Scientific Research Applications
Propargyl-PEG13-bromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers via Click Chemistry and nucleophilic substitution reactions.
Biology: Employed in the modification of biomolecules such as proteins, peptides, and nucleic acids to enhance their solubility, stability, and bioavailability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and targeting of therapeutic agents.
Industry: Applied in the development of advanced materials, coatings, and adhesives with improved properties
Comparison with Similar Compounds
Propargyl-PEG13-bromide can be compared with other similar compounds such as:
Propargyl-PEG4-bromide: A shorter PEG chain derivative with similar reactivity but different solubility and biocompatibility properties.
Propargyl-PEG13-amine: Contains an amine group instead of a bromide group, making it suitable for different types of chemical modifications.
Propargyl-PEG13-thiol: Contains a thiol group, which can form disulfide bonds and be used in different applications compared to the bromide derivative.
This compound is unique due to its combination of a long PEG chain, a propargyl group, and a bromide group, providing a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55BrO13/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-28-43-29-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-30/h1H,3-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLGLALHALJBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55BrO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.